
6-Bromo-4-iodonicotinic acid
概要
説明
6-Bromo-4-iodonicotinic acid is an organic compound with the molecular formula C6H3BrINO2 It is a derivative of nicotinic acid, characterized by the presence of bromine and iodine atoms at the 6th and 4th positions, respectively
作用機序
Mode of Action
It’s possible that it interacts with its targets via covalent bonding, given the presence of the bromine and iodine atoms, which are known for their electrophilic properties. This is purely speculative and requires experimental validation .
Biochemical Pathways
The biochemical pathways affected by 6-Bromo-4-iodonicotinic acid are currently unknown . It’s worth noting that bromine and iodine-containing compounds are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound could potentially be involved in similar biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-iodonicotinic acid typically involves halogenation reactions. One common method is the bromination of 4-iodonicotinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the 6th position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-Bromo-4-iodonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts and boronic acids.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its functional groups or oxidation state.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted nicotinic acids, while nucleophilic substitution can introduce different functional groups at the halogen positions.
科学的研究の応用
6-Bromo-4-iodonicotinic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as conducting polymers or coordination complexes.
Biological Studies: Researchers use it to study the effects of halogenated nicotinic acid derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.
類似化合物との比較
Similar Compounds
4-Iodonicotinic Acid: Lacks the bromine atom at the 6th position, which may affect its reactivity and binding properties.
6-Bromo-4-chloronicotinic Acid: Contains a chlorine atom instead of iodine, which can influence its chemical behavior and applications.
6-Bromo-4-fluoronicotinic Acid: The presence of fluorine instead of iodine can lead to different electronic and steric effects.
Uniqueness
6-Bromo-4-iodonicotinic acid is unique due to the combination of bromine and iodine atoms, which can provide distinct reactivity and binding characteristics compared to other halogenated nicotinic acids. This makes it a valuable compound for specific synthetic and research applications.
特性
IUPAC Name |
6-bromo-4-iodopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGAGPKWRKIOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
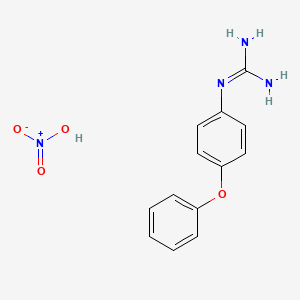
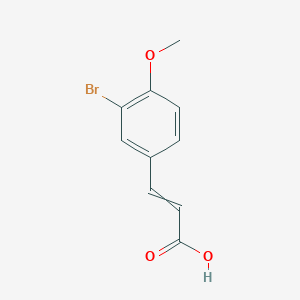

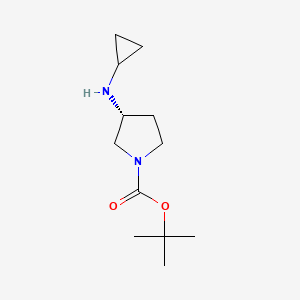
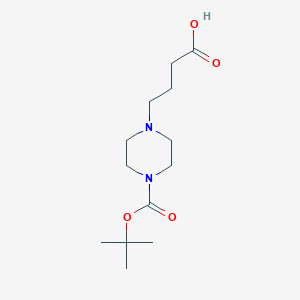


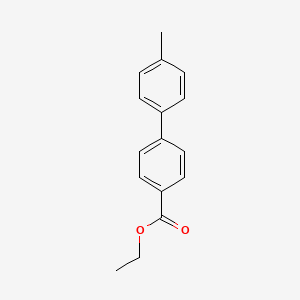

![(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1149162.png)
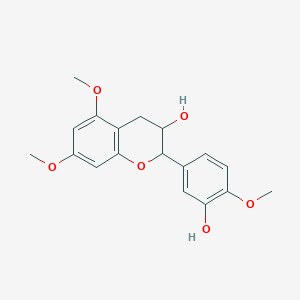
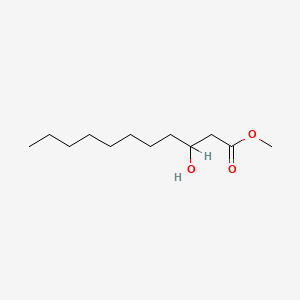
![6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride](/img/structure/B1149168.png)
